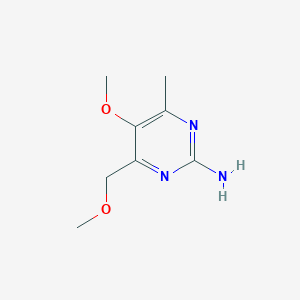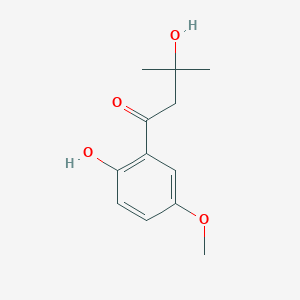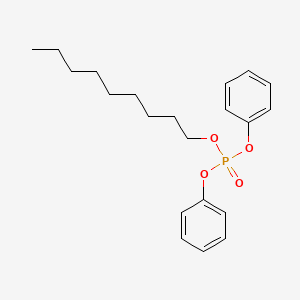
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two ester groups and a hydroxymethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate typically involves the esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Formaldehyde and a base for introducing the hydroxymethyl group.
Major Products Formed
Oxidation: Pyridine-2,4,6-tricarboxylic acid.
Reduction: Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarbinol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
Dimethyl 2,4,6-pyridinetricarboxylate: Contains an additional carboxyl group, which can affect its chemical properties and applications.
Uniqueness
Dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
特性
| 90275-72-2 | |
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
dimethyl 6-(hydroxymethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)6-3-7(5-12)11-8(4-6)10(14)16-2/h3-4,12H,5H2,1-2H3 |
InChIキー |
LUZIMRVVDJNWGM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







